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Compound of Interest

Compound Name: 3-(Phenoxymethyl)azetidine

Cat. No.: B15266567

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the predicted spectroscopic data for the compound
3-(Phenoxymethyl)azetidine. Due to the limited availability of experimental data in public-
access databases and literature, this document presents computationally predicted Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid
researchers in the identification and characterization of this molecule. Detailed, standardized
experimental protocols for acquiring such spectra are also provided, alongside a graphical
representation of the general workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-
(Phenoxymethyl)azetidine. These values were computationally generated and should be
used as a reference for comparison with experimental data.

Predicted *H NMR Data

Table 1: Predicted *H NMR Chemical Shifts for 3-(Phenoxymethyl)azetidine
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Predicted Chemical Shift

Protons Multiplicity
(ppm)

H-1 (NH) 25-35 br s

H-2, H-4 (CH2) 3.6-3.8 t

H-2', H-4' (CH-2) 3.8-4.0 t

H-3 (CH) 3.3-35 m

H-5 (OCH2) 41-43 d

H-Ar (ortho) 6.9-7.0 d

H-Ar (meta) 72-7.3 t

H-Ar (para) 6.8-6.9 t

Note: Predicted in CDCIs. Chemical shifts are referenced to TMS (0 ppm). Multiplicities are

abbreviated as: br s (broad singlet), t (triplet), m (multiplet), d (doublet).

Predicted **C NMR Data

Table 2: Predicted 3C NMR Chemical Shifts for 3-(Phenoxymethyl)azetidine

Carbon Predicted Chemical Shift (ppm)
C-2,C-4 50 - 55

C-3 35-40

C-5 (OCH>) 70-75

C-Ar (ipso) 158 - 160

C-Ar (ortho) 114 -116

C-Ar (meta) 129 - 131

C-Ar (para) 120 - 122

Note: Predicted in CDCIs. Chemical shifts are referenced to TMS (0 ppm).
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Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for 3-(Phenoxymethyl)azetidine

Predicted Wavenumber

Functional Group Intensity
(cm™)

N-H Stretch 3300 - 3500 Medium

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

C=C Stretch (Aromatic) 1450 - 1600 Medium-Strong

C-0O Stretch (Ether) 1200 - 1250 Strong

C-N Stretch 1100 - 1200 Medium

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted m/z Peaks for 3-(Phenoxymethyl)azetidine

lon Predicted m/z
[M]* 163.10

[M+H]* 164.11
[M-C7H7O]* 70.06

[C7H70]" 107.05

Note: M represents the molecular ion. The fragmentation pattern is predicted and may vary

based on the ionization method.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small

organic molecules like 3-(Phenoxymethyl)azetidine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-ds, D20) in a clean, dry NMR tube. Ensure the
sample is fully dissolved.

e Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Tune and shim the spectrometer for the specific sample and solvent.

o Acquire a *H spectrum with a sufficient number of scans to obtain a good signal-to-noise
ratio (typically 8-16 scans).

o Process the data by applying a Fourier transform, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum. A larger number of scans will be required
compared to *H NMR (typically 1024 or more) due to the lower natural abundance of 13C.

o Process the data similarly to the *H spectrum.

o Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

e Sample Preparation:
o Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.

o Thin Film (for solids): Dissolve the solid in a volatile solvent, deposit the solution onto a
KBr or NaCl plate, and allow the solvent to evaporate.
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o KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium
bromide (KBr) and press the mixture into a thin, transparent pellet.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample holder or the KBr pellet without the

sample.
o Place the sample in the spectrometer and record the sample spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

e Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g.,
Electrospray lonization - ESI, or Electron Impact - El).

o Data Acquisition:
o Introduce the sample into the ion source.

o For ESI, the sample solution is infused directly or via a liquid chromatograph. The solvent

is evaporated, and the analyte is ionized.
o For EI, the sample is vaporized and then bombarded with a high-energy electron beam.

o The resulting ions are accelerated into the mass analyzer, where they are separated
based on their mass-to-charge ratio (m/z).

o A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the characterization of a synthesized
chemical compound using various spectroscopic techniques.
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Caption: Workflow for the Spectroscopic Analysis of a Synthesized Compound.
 To cite this document: BenchChem. [Spectroscopic Analysis of 3-(Phenoxymethyl)azetidine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b15266567#spectroscopic-data-for-3-phenoxymethyl-
azetidine-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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